1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol
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Overview
Description
1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol is a complex organic compound that features a furan ring, a piperazine ring, and a phenylsulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.
Introduction of the piperazine ring: This step might involve nucleophilic substitution reactions.
Attachment of the phenylsulfonyl group: This can be done via sulfonylation reactions using reagents like sulfonyl chlorides.
Final coupling: The final step would involve coupling the furan and piperazine derivatives under suitable conditions, possibly using a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Furanones.
Reduction: Phenylthiol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors, while the phenylsulfonyl group might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)-2-(4-methylpiperazin-1-yl)ethanol: Similar structure but with a methyl group instead of a phenylsulfonyl group.
1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperidin-1-yl)ethanol: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-1-(furan-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c19-15(16-7-4-12-22-16)13-17-8-10-18(11-9-17)23(20,21)14-5-2-1-3-6-14/h1-7,12,15,19H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDGNXGMNGOYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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